molecular formula C19H22N6O B6442980 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2549004-39-7

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442980
CAS No.: 2549004-39-7
M. Wt: 350.4 g/mol
InChI Key: SOSSAZRWYAJYPS-UHFFFAOYSA-N
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Description

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 4-(2-methoxyphenyl)piperazine moiety at position 4 and a 2-methylimidazole group at position 5. The 2-methoxyphenyl group on the piperazine ring likely enhances lipophilicity and binding affinity to biological targets, while the 2-methylimidazole substituent may improve metabolic stability compared to unsubstituted imidazoles .

Approximated Molecular Properties (based on analogs):

  • Molecular Formula: C₁₉H₂₃N₆O
  • Molecular Weight: ~349.4 g/mol
  • Key Features: Pyrimidine core, piperazine linker, 2-methoxyphenyl aromatic system, and 2-methylimidazole heterocycle.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-15-20-7-8-25(15)19-13-18(21-14-22-19)24-11-9-23(10-12-24)16-5-3-4-6-17(16)26-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSSAZRWYAJYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazole rings, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist at these receptors, blocking the binding of endogenous catecholamines such as norepinephrine and epinephrine. This blockade results in the relaxation of smooth muscles and a decrease in blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives with piperazine and heterocyclic substituents. Below is a comparative analysis of key analogs, highlighting structural variations and their pharmacological implications:

Table 1: Structural and Functional Comparison of Pyrimidine-Based Analogs

Compound Name Substituents (Position 4/6) Molecular Formula Key Features Biological Activity Reference
Target Compound :
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
4: 2-methoxyphenylpiperazine
6: 2-methylimidazole
C₁₉H₂₃N₆O High lipophilicity; potential CNS activity Not yet characterized (analogs suggest kinase/receptor modulation)
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine 4: 2-methoxyphenylpiperazine
6: 4-methylpyrazole
C₁₉H₂₂N₆O Pyrazole substitution reduces steric hindrance Structural diversity noted; bioactivity unstudied
4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine 4: 4-ethylphenylsulfonylpiperazine
6: 2-methylimidazole
C₂₀H₂₅N₆O₂S Sulfonyl group enhances solubility Enzyme inhibition (e.g., kinase targets)
4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine 4: 2-methoxy-5-methylphenylsulfonylpiperazine
6: 2-methylimidazole
C₂₀H₂₅N₆O₃S Sulfonamide improves pharmacokinetics High-throughput assay compatibility
4-(2-Methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 2: 2-methoxyphenylpiperazine
4: 2-methoxyphenyl
6: CF₃
C₂₃H₂₃F₃N₅O₂ Trifluoromethyl boosts metabolic stability Enhanced receptor binding affinity
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4: 2-methoxyphenylpiperazine
6: pyrazolopyrimidine
C₂₆H₂₈N₈O Pyrazolopyrimidine core α₁-Adrenergic receptor antagonism (similar to Naftopidil)

Key Findings from Comparative Analysis:

Piperazine Modifications :

  • The 2-methoxyphenyl group on piperazine (common in the target compound and analogs) is associated with serotonin (5-HT₁A) and adrenergic receptor interactions .
  • Sulfonyl or carbonyl substitutions (e.g., in and ) improve solubility but may reduce blood-brain barrier penetration compared to methoxy groups .

Heterocyclic Substituents at Position 6 :

  • Imidazole vs. Pyrazole : 2-methylimidazole (target compound) offers better metabolic stability than pyrazole due to steric shielding of the nitrogen lone pair .
  • Trifluoromethyl Groups : Introduce electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., kinases) .

Biological Activity Trends: Compounds with sulfonamide or trifluoromethyl groups show promise in enzyme inhibition (e.g., kinases, phosphodiesterases) . Piperazine-pyrimidine hybrids are frequently explored for CNS applications due to their resemblance to known antipsychotics (e.g., Trazodone) .

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